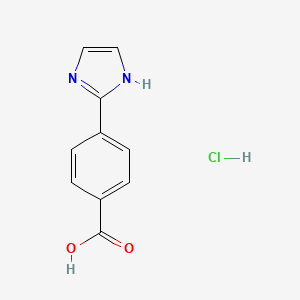

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBQUANGLKZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739123 | |

| Record name | 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-27-9 | |

| Record name | Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210962-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride

This guide provides an in-depth exploration of the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, a key building block in medicinal chemistry and drug development. The narrative is structured to deliver not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind procedural steps, and the critical parameters for successful execution.

Introduction: The Significance of the Imidazole Moiety in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of enzyme inhibitors and receptor modulators. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents, including those targeting cancer and inflammatory diseases. This guide will focus on a robust and scalable synthetic route to this valuable compound.

Synthetic Strategy: The Radziszewski Imidazole Synthesis

The most direct and efficient method for the preparation of 4-(1H-Imidazol-2-yl)benzoic acid is the Radziszewski imidazole synthesis. This is a classic multi-component reaction that elegantly constructs the imidazole ring from three readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] For the synthesis of our target molecule, the specific reactants are glyoxal (the 1,2-dicarbonyl component), 4-formylbenzoic acid (the aldehyde), and ammonium acetate as the ammonia source.

The choice of the Radziszewski reaction is underpinned by its operational simplicity, the accessibility of the starting materials, and its amenability to a one-pot procedure, which enhances overall efficiency.

Reaction Mechanism

The Radziszewski synthesis is believed to proceed through a two-stage mechanism:

-

Formation of a Diimine Intermediate: Initially, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

-

Cyclization with the Aldehyde: This diimine intermediate then undergoes a condensation reaction with the aldehyde (4-formylbenzoic acid) to form the imidazole ring.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed mechanism of the Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-2-yl)benzoic Acid

This section provides a detailed, step-by-step protocol for the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Formylbenzoic Acid | 150.13 | 15.0 g | 0.1 |

| Glyoxal (40% in H₂O) | 58.04 | 14.5 g | 0.1 |

| Ammonium Acetate | 77.08 | 38.5 g | 0.5 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

| Ethanol | 46.07 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (15.0 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and glacial acetic acid (200 mL).

-

Addition of Glyoxal: Stir the mixture to dissolve the solids. Once a homogenous solution is obtained, add glyoxal (14.5 g of a 40% aqueous solution, 0.1 mol) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with stirring. A precipitate will form.

-

Isolation of the Product: Collect the precipitate by vacuum filtration and wash the solid with copious amounts of deionized water to remove any residual acetic acid and ammonium acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-(1H-Imidazol-2-yl)benzoic acid as a solid.

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4-(1H-Imidazol-2-yl)benzoic Acid | 188.18 | 10.0 g |

| Ethanol | 46.07 | 100 mL |

| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed |

Procedure

-

Dissolution: Dissolve the synthesized 4-(1H-Imidazol-2-yl)benzoic acid (10.0 g) in ethanol (100 mL) with gentle heating if necessary.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to obtain this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzoic acid and imidazole rings, as well as the acidic protons of the carboxylic acid and the protonated imidazole.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the imidazole ring, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base, confirming the molecular weight of the synthesized compound.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; side reactions. | Ensure complete dissolution of starting materials before adding glyoxal. Monitor the reaction by TLC to determine the optimal reaction time. |

| Product Contamination | Incomplete removal of starting materials or byproducts. | Thoroughly wash the crude product with water. Optimize the recrystallization solvent system for efficient purification. |

| Difficulty in Precipitation | Supersaturation of the product in the work-up solution. | Ensure the water used for precipitation is ice-cold. Scratch the inside of the beaker to induce crystallization. |

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via the Radziszewski reaction. By understanding the underlying chemistry and adhering to the outlined experimental procedures, researchers and drug development professionals can confidently produce this valuable building block for their discovery programs. The provided protocol is a self-validating system, designed for reproducibility and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS No. 210962-27-9). As a molecule of interest in pharmaceutical development, particularly in areas such as adenosine receptor ligand research, a thorough understanding of its fundamental characteristics is paramount for formulation, analytical method development, and predicting its behavior in biological systems.[1] This document synthesizes available data with established analytical principles to offer a detailed profile, including structural features, solubility, acidity constants (pKa), and thermal and spectroscopic properties. Where direct experimental data is not publicly available, scientifically grounded estimations based on structurally similar analogs are provided. Detailed, field-proven experimental protocols for the determination of these key parameters are also presented to ensure scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is an organic salt featuring a benzoic acid moiety substituted at the para-position with a protonated 1H-imidazol-2-yl group.[1] The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a parent compound.[1] The molecule's structure, integrating an acidic carboxylic group and a protonated imidazole ring, suggests a complex acid-base chemistry that is critical to its behavior in solution.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

SMILES: C1=C(C=CC(=C1)C(=O)O)C2=NC=CN2.Cl[2]

Table 1: Core Molecular and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 224.64 g/mol | [1][2] |

| Purity (Commercial) | ≥95% | [1][2] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [2] |

| Predicted LogP (cLogP) | 2.1967 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 4-(1H-Imidazol-2-yl)benzoic acid is expected to exhibit significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges.

Expected Solubility Behavior

The presence of the permanently charged imidazolium cation and the ionizable carboxylic acid group suggests a complex pH-dependent solubility profile. At low pH, the carboxylic acid will be protonated (neutral), but the molecule will still be soluble due to the charged imidazolium. As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate, while the imidazolium cation remains charged, likely maintaining or increasing solubility. The anion can also play a role in the aqueous solubility of imidazolium salts.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The protocol below is a self-validating system designed to ensure equilibrium is reached.

Protocol 2.2.1: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours). This staggered time course helps validate that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation at high speed or by passing it through a 0.22 µm filter to remove all solid particles.

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Validation of Equilibrium: Compare the concentrations obtained at the different time points. Equilibrium is confirmed if the concentrations from the last two time points are within an acceptable margin of error (e.g., <5%).

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constants (pKa)

The pKa values dictate the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor-binding interactions. This compound has two key ionizable groups: the carboxylic acid and the protonated imidazole ring.

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for benzoic acids.

-

Imidazolium Cation (pKa₂): The pKa of the conjugate acid of imidazole is approximately 7. The phenyl substitution may slightly alter this.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining pKa values by monitoring pH changes upon the addition of a titrant.

Protocol 3.1.1: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water or a co-solvent system if solubility is limited. The concentration should be around 1-5 mM.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): To determine the pKa of the imidazolium group, start with the free base or by titrating a separate sample with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points.

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: Expected signals include aromatic protons from the benzene ring, protons on the imidazole ring, and exchangeable protons from the carboxylic acid and the N-H groups of the imidazolium. Based on available data for the compound, the imidazole NH proton appears around ~12.98 ppm and the carboxylic acid proton around ~10.25 ppm.

-

¹³C NMR: Characteristic signals are expected for the carbonyl carbon of the carboxylic acid (~167 ppm), and the carbons of the aromatic and imidazole rings (~149 ppm for imidazole carbons).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the phenyl and imidazole rings is expected to produce characteristic UV absorbance. Imidazole itself has a primary absorption band around 206-209 nm. The extended conjugation with the phenyl ring will likely shift the maximum absorption wavelength (λmax) to a higher value, probably in the 250-300 nm range, making UV-Vis spectroscopy a suitable technique for quantification.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Imidazolium): Broad absorptions in the 3200-2800 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak typically between 1720-1680 cm⁻¹.

-

C=N and C=C Stretches (Aromatic/Imidazole Rings): Multiple bands in the 1620-1450 cm⁻¹ region.

Thermal Properties

Thermal analysis provides insights into the melting behavior, stability, and presence of solvates or polymorphs.

Melting Point

A sharp melting point is indicative of a pure, crystalline substance. While no specific experimental value is available for the hydrochloride salt, related compounds suggest a relatively high melting point. For instance, 2-phenyl-1H-imidazole melts at 142-148 °C. The salt formation and the presence of the carboxylic acid group are expected to result in a significantly higher melting point, likely with decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

DSC: This technique can be used to precisely determine the melting endotherm. It may also reveal other thermal events such as desolvation or polymorphic transitions prior to melting.

-

TGA: TGA measures changes in mass as a function of temperature. For this compound, TGA can be used to assess thermal stability and decomposition pathways. Decomposition may occur in multiple steps, potentially starting with the loss of HCl, followed by decarboxylation and subsequent degradation of the heterocyclic ring.

Protocol 5.2.1: Thermal Analysis (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

-

TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C). Record the mass loss as a function of temperature.

-

DSC Method: Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min). Record the heat flow to observe thermal events like melting. A heat-cool-heat cycle can be employed to investigate polymorphism.

Conclusion

This technical guide has detailed the key physicochemical properties of this compound, providing a foundational understanding for its application in research and drug development. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters. While some properties have been estimated based on structural analogs due to a lack of public data, this guide serves as a valuable starting point for any scientist working with this compound, emphasizing the importance of experimental verification to ensure the highest level of scientific integrity.

References

"4-(1H-Imidazol-2-yl)benzoic acid hydrochloride mechanism of action"

An In-Depth Technical Guide to the Putative Mechanism of Action and Elucidation Strategy for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value is primarily recognized as a versatile molecular scaffold for the synthesis of novel bioactive molecules.[1][2] While a definitive, well-characterized mechanism of action for this specific compound is not extensively documented in publicly available literature, its structural motifs—the imidazole ring and the benzoic acid moiety—provide a strong basis for hypothesizing its potential biological activities. This guide will delve into the putative mechanisms of action for this compound, drawing insights from the known functions of its core components and structurally related molecules. More importantly, this document will serve as a practical whitepaper for researchers, outlining a comprehensive, field-proven strategy to systematically elucidate its precise molecular interactions and downstream cellular effects.

Introduction: A Scaffold of Therapeutic Potential

This compound, with the molecular formula C₁₀H₉ClN₂O₂, is a crystalline solid that integrates two key pharmacophores: an imidazole ring and a benzoic acid core.[3] The imidazole ring is a fundamental component in numerous biological systems, most notably in the amino acid histidine, and is known for its ability to coordinate with metal ions and participate in enzymatic reactions.[3] This functionality suggests a potential role in enzyme inhibition.[1][2] The benzoic acid portion of the molecule provides a carboxylic acid group that can engage in hydrogen bonding and other electrostatic interactions, making it a common feature in molecules designed to bind to protein active sites.

This compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents.[1] Its derivatives have been explored for a range of activities, including anti-inflammatory and antimicrobial effects. Notably, structurally similar compounds are recognized as intermediates in the synthesis of histamine H2 receptor antagonists and adenosine receptor ligands, hinting at the potential therapeutic areas where this scaffold could be impactful.[4]

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the biological roles of related compounds, two primary putative mechanisms of action can be proposed: enzyme inhibition and adenosine receptor antagonism.

Enzyme Inhibition

The imidazole moiety is a well-known feature in the active sites of many enzymes and can act as a general acid-base catalyst. It is also capable of coordinating with metal ions that are essential for the catalytic activity of metalloenzymes. Therefore, it is plausible that this compound could act as an inhibitor for certain classes of enzymes. Imidazole-containing compounds have been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which is a target in cancer therapy.[5]

Putative Enzyme Inhibition Pathway

Caption: Putative enzyme inhibition by this compound.

Adenosine Receptor Antagonism

There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes.[6] The A1 and A2A receptors, in particular, are significant targets in the central nervous system and cardiovascular system.[6] Many potent and selective adenosine receptor antagonists feature heterocyclic cores, including structures related to imidazole.[7][8] Given this precedent, it is a strong hypothesis that this compound could function as an antagonist at one or more of these receptor subtypes. Antagonism of the A2A receptor, for example, is a therapeutic strategy in Parkinson's disease.[8]

Hypothesized Adenosine Receptor Antagonism Signaling Pathway

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-3-(1H-imidazol-1-yl)benzoic Acid|CAS 1550964-06-1 [benchchem.com]

- 4. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Adenosine receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricyclic imidazoline derivatives as potent and selective adenosine A1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

GSK1016790A: A Comprehensive Technical Guide for Researchers

An important clarification regarding the provided CAS number is necessary. While the query specified CAS number 210962-27-9, which corresponds to 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, the vast body of scientific literature points towards a different compound, GSK1016790A , as the subject of intense research in the context of a technical guide for researchers and drug development professionals. GSK1016790A is a potent and selective agonist of the TRPV4 channel and is associated with CAS number 942206-85-1. Given the detailed requirements of this guide, it is highly probable that the intended topic is GSK1016790A. Therefore, this document will provide an in-depth technical guide on GSK1016790A.

Introduction

GSK1016790A has emerged as a pivotal pharmacological tool in the study of Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1][2] As a potent and selective agonist, it has been instrumental in elucidating the diverse physiological and pathophysiological roles of TRPV4.[1][2][3] This channel, a non-selective cation channel, is a key player in a multitude of cellular processes across various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][2][4] The ability of GSK1016790A to specifically activate TRPV4 has made it an invaluable asset for in vitro and in vivo investigations into the channel's function.[1][2]

This guide provides a comprehensive overview of GSK1016790A, from its fundamental properties to its application in experimental settings, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of GSK1016790A

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its effective use in experimental design. The compound is a cell-permeable small molecule, allowing it to reach its intracellular target.[5] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide | [6] |

| CAS Number | 942206-85-1 | [7] |

| Molecular Formula | C28H32Cl2N4O6S2 | [7] |

| Molecular Weight | 655.61 g/mol | [6] |

| Purity | ≥97% (HPLC) | [6] |

| Solubility | Soluble in Ethanol (58 mg/mL) and DMSO (17.68 mg/mL). Sonication is recommended. Sparingly soluble in water. | [7] |

| Storage | Store at low temperature. Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [7] |

| Appearance | White or pale yellow, wax-like mass, plates, flakes or granules. | [8] |

| EC50 | 2.1 nM (human TRPV4), 18 nM (mouse TRPV4) in HEK cells, 34 nM in choroid plexus epithelial cells. | [5][6][7][9] |

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel.[1][9][10] This activation leads to an influx of cations, most notably Ca2+, into the cell.[1][9][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events, which are cell-type specific and context-dependent.[1][11]

The selectivity of GSK1016790A for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been demonstrated, making it a reliable tool for isolating TRPV4-mediated effects.[6] The potency of GSK1016790A is noteworthy, with an EC50 in the low nanomolar range for human TRPV4, which is approximately 300-fold more potent than the commonly used TRPV4 agonist 4α-phorbol-12,13-didecanoate (4α-PDD).[3][4]

Upon activation by GSK1016790A, TRPV4 channels undergo a rapid, partial desensitization and are internalized from the plasma membrane to recycling endosomes.[1][7][12] This process is dependent on both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores.[1][11] The trafficking of TRPV4 is regulated by a complex signaling pathway involving PI3K, PKC, and RhoA.[1]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Internalization

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and release from stores, which triggers downstream responses and a PI3K/PKC/RhoA-dependent channel internalization.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing GSK1016790A. It is imperative to optimize these protocols for specific cell types and experimental conditions.

1. In Vitro Calcium Imaging Assay to Measure TRPV4 Activation

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the application of GSK1016790A.

-

Rationale: This assay provides a direct functional readout of TRPV4 channel activation by quantifying the GSK1016790A-induced calcium influx. The specificity of the response can be confirmed by using a selective TRPV4 antagonist.

-

Methodology:

-

Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom dishes suitable for microscopy. Culture until they reach the desired confluency.

-

Dye Loading: Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C, following the manufacturer's instructions.

-

Washing: After incubation, wash the cells twice with the salt solution to remove excess dye.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence readings for 2-5 minutes to establish a stable signal.

-

Compound Application: Prepare a stock solution of GSK1016790A in DMSO and dilute it to the final desired concentration in the salt solution immediately before use. Add the GSK1016790A solution to the cells while continuously recording the fluorescence.

-

Data Acquisition: Continue recording the fluorescence for 5-20 minutes to capture the peak response and any subsequent changes.

-

Positive Control: At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, which can be used for data normalization.

-

Antagonist Control (Optional): To confirm TRPV4 specificity, pre-incubate a separate set of cells with a selective TRPV4 antagonist (e.g., HC-067047) for 15-30 minutes before applying GSK1016790A.[1][11]

-

Data Analysis: Calculate the change in fluorescence intensity over time, often expressed as a ratio (for ratiometric dyes like Fura-2) or as a fold-change from baseline (for single-wavelength dyes like Fluo-4).

-

Experimental Workflow for Calcium Imaging

Caption: Workflow for assessing TRPV4 activation using a calcium imaging assay with GSK1016790A.

Applications in Research and Drug Development

The potent and selective nature of GSK1016790A has led to its widespread use in various research areas:

-

Elucidating TRPV4 Physiology: GSK1016790A is used to investigate the role of TRPV4 in diverse physiological processes, including osmoregulation, vascular function, and mechanosensation.[10]

-

Pain and Sensory Research: The compound is utilized to study the involvement of TRPV4 in pain perception, particularly mechanical and thermal hyperalgesia, as well as itch.[13]

-

Respiratory and Pulmonary Research: It serves as a tool to explore the function of TRPV4 in the lungs, including its role in pulmonary edema and airway function.[4]

-

Urology: GSK1016790A has been shown to induce bladder overactivity in animal models, aiding in the study of bladder function and dysfunction.[6][10]

-

Cardiovascular Research: The compound is used to investigate the role of TRPV4 in regulating vascular tone and blood pressure.[7]

-

Drug Discovery: GSK1016790A serves as a reference compound in the development and screening of novel TRPV4 modulators, including both agonists and antagonists.[13] The development of new agonists with modified properties, for instance, aims to dissect the distinct roles of TRPV4 in pain and itch.[13]

GSK1016790A is a powerful and indispensable tool for researchers studying the TRPV4 ion channel. Its high potency and selectivity allow for the precise interrogation of TRPV4-mediated pathways in a wide range of biological systems. A thorough understanding of its properties, mechanism of action, and appropriate experimental application, as outlined in this guide, is crucial for obtaining reliable and reproducible data. As research into the therapeutic potential of targeting TRPV4 continues, the importance of well-characterized pharmacological tools like GSK1016790A will undoubtedly grow.

References

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MilliporeSigma Calbiochem TRPV4 Agonist, GSK1016790A 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 6. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 7. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 8. 67762-27-0 | CAS DataBase [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 13. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery - An In-depth Technical Guide on Structure-Activity Relationships

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions—make it a versatile scaffold for interacting with a multitude of biological targets.[4][5][6][7] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted imidazoles across several key therapeutic areas. By dissecting the causal relationships between specific structural modifications and their resultant biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of potent and selective imidazole-based therapeutics.

The Imidazole Core: Physicochemical Properties and Biological Significance

The imidazole nucleus is not only a synthetic pharmacophore but is also a constituent of essential biomolecules like the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[8][9] The two nitrogen atoms in the ring (N-1 and N-3) bestow upon it a unique electronic configuration. The pyrrole-type nitrogen (N-1) is non-basic and can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is basic and serves as a hydrogen bond acceptor. This duality is crucial for its ability to form multiple, high-affinity interactions with enzymes and receptors.[4][5]

Substitutions can be made at the C2, C4, and C5 carbon atoms, as well as the N1 nitrogen atom. The specific placement and nature of these substituents dictate the molecule's overall shape, lipophilicity, and electronic distribution, thereby governing its pharmacological profile.

Caption: General structure of the imidazole ring showing substitution points.

SAR of Imidazole Derivatives in Key Therapeutic Areas

The versatility of the imidazole scaffold has led to its incorporation into drugs with a wide array of pharmacological activities.[10][11] This section will delve into the specific SAR for several major classes of imidazole-based drugs.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Imidazole-based antifungal agents, such as clotrimazole and ketoconazole, were among the first synthetic azoles developed. Their primary mechanism of action is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]

-

Core Interaction: The N-3 atom of the imidazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, which is a critical interaction for inhibitory activity.[7][13]

-

N1-Substitution: The substituent at the N-1 position is crucial for potency and spectrum of activity. Typically, this is a bulky, lipophilic group containing one or more aryl rings. This group occupies a hydrophobic channel in the enzyme. For example, in ketoconazole, the dichlorophenyl ether moiety contributes significantly to its binding affinity.

-

C2, C4, C5-Substitutions: These positions are generally unsubstituted in most classical antifungal imidazoles. Modifications at these positions can alter selectivity and metabolic stability.

| Compound | N1-Substituent | Key SAR Feature |

| Clotrimazole | -(CPh2)Cl | The trityl group provides the necessary bulk and lipophilicity. |

| Ketoconazole | Complex side chain with dichlorophenyl ether | The extended, lipophilic side chain enhances binding affinity. |

| Miconazole | -(CH2CH(O-Ar)CH2Cl) | Dichlorobenzyl ether group is critical for activity. |

A quantitative structure-activity relationship (QSAR) study on a large series of imidazole derivatives revealed that lipophilicity (expressed as ClogP) and steric parameters are significant predictors of antifungal activity against Candida albicans.[14]

Anticancer Agents: A Multi-Targeted Approach

Substituted imidazoles have emerged as promising anticancer agents, acting on a variety of targets.[15][16][17]

Trisubstituted and tetrasubstituted imidazoles are well-known as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cytokine signaling pathway.[18][19][20]

-

C4-Aryl Group: A (4-fluorophenyl) group at the C4 position is a common feature and is essential for high potency. This group binds in a key hydrophobic pocket (pocket I) of the ATP-binding site.[18]

-

C5-Substituent: A pyridinyl group at the C5 position is critical. The nitrogen of the pyridine ring forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[18][21]

-

N1-Substitution: Substitution at the N1 position with small alkyl groups (e.g., cyclopropyl, isopropyl) is often tolerated and can be used to fine-tune physicochemical properties.

-

C2-Substitution: The C2 position can be substituted with various groups to occupy another hydrophobic pocket (pocket II), which can improve potency and selectivity.[18]

Caption: Key SAR features for imidazole-based p38 MAP kinase inhibitors.

Certain 2,4,5-trisubstituted imidazoles, structurally related to combretastatin A-4, have shown potent antitubulin activity.

-

C4/C5 Aryl Rings: Similar to combretastatin, these compounds typically possess two aryl rings at the C4 and C5 positions. The substitution pattern on these rings (e.g., methoxy groups) is critical for activity.

-

C2-Substituent: The nature of the substituent at the C2 position significantly influences potency. Studies have shown that both small alkyl groups and larger aromatic groups can be effective.[15]

Histamine H3 Receptor Antagonists

The imidazole ring is a core component of histamine and, unsurprisingly, is a key feature in many histamine receptor ligands. For H3 receptor antagonists, the imidazole serves as a crucial pharmacophore.[22][23]

-

Imidazole Ring: The imidazole ring itself is essential for binding to the H3 receptor.[23]

-

4-Substitution: A flexible chain, often a propyl or oxypropyl linker, attached to the C4 position connects the imidazole to another cyclic moiety.[24]

-

Terminal Cyclic Group: A second lipophilic group (e.g., a substituted phenyl or a cyclic ketone like in ciproxifan) at the other end of the linker is required for high-affinity binding.[24] Modifications at this position have been extensively explored to improve potency and pharmacokinetic properties.

Experimental Protocols for SAR Elucidation

The determination of SAR is an empirical process that relies on robust and reproducible biological assays. Below are representative protocols for evaluating the activity of substituted imidazoles.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of a test compound.

Objective: To quantify the inhibitory potency of a substituted imidazole derivative against p38α MAP kinase.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated substrate peptide (e.g., ATF2)

-

ATP (Adenosine triphosphate)

-

Test imidazole compounds dissolved in DMSO

-

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test imidazole compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Kinase Reaction Setup: a. Add 2.5 µL of kinase assay buffer to each well. b. Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2.5 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in kinase buffer. d. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for p38α.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP: a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by a luciferase to produce light.

-

Read Plate: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

-

Data Analysis: a. Normalize the data using the positive (no enzyme) and negative (DMSO vehicle) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a "privileged structure" in medicinal chemistry, with its derivatives showing a vast range of pharmacological activities.[1][8] The structure-activity relationships discussed herein for antifungal, anticancer, and antihistaminic agents demonstrate a common theme: the imidazole core provides a critical anchor for interaction with the biological target, while carefully chosen substituents at the N1, C2, C4, and C5 positions are used to modulate potency, selectivity, and pharmacokinetic properties.

Future drug discovery efforts will continue to leverage this versatile scaffold. The rise of computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will enable more rational design of novel imidazole derivatives.[3][14][21] Furthermore, the synthesis of hybrid molecules that incorporate the imidazole moiety with other pharmacophores is a promising strategy for developing multi-targeted agents, particularly in complex diseases like cancer. The continued exploration of the chemical space around the imidazole ring is certain to yield new and improved therapeutic agents for years to come.

References

- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. jocpr.com [jocpr.com]

- 10. clinmedkaz.org [clinmedkaz.org]

- 11. storage.googleapis.com [storage.googleapis.com]

- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 13. portlandpress.com [portlandpress.com]

- 14. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 17. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 18. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride: A Technical Guide for Synthetic Innovation

Foreword: Beyond the Building Block – A Gateway to Molecular Complexity

In the landscape of modern synthetic chemistry, the selection of a starting material is a decision that dictates the trajectory of a research program. An ideal building block is not merely a collection of atoms, but a versatile scaffold, rich in functionality and poised for predictable, high-yield transformations. It is through this lens that we examine 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (1) . This seemingly simple molecule, possessing both a carboxylic acid and a heterocyclic imidazole ring, represents a powerful convergence of synthetic handles. The carboxylic acid invites a vast array of well-established amide and ester-forming reactions, while the imidazole moiety offers opportunities for metal coordination, hydrogen bonding, and further functionalization.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this building block's potential. We will move beyond a simple recitation of facts, delving into the causality behind experimental choices and providing field-proven protocols. Our aim is to equip you not just with reactions, but with a strategic framework for employing this versatile molecule in the synthesis of novel pharmaceuticals, advanced materials, and other high-value molecular targets.

Core Characteristics of this compound

A thorough understanding of a building block's physicochemical properties is the bedrock of successful synthesis. It informs choices of solvents, reagents, and reaction conditions, preventing costly and time-consuming failures.

Physicochemical & Spectroscopic Profile

The hydrochloride salt form of this building block confers enhanced stability and aqueous solubility compared to its freebase form, which is a critical consideration for both storage and reaction setup.[1]

| Property | Value | Source |

| CAS Number | 210962-27-9 | [2] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 224.64 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | Typical Observation |

| Purity | ≥95% (Commercially available) | [1] |

| Storage | Room temperature, under inert atmosphere | [1] |

Spectroscopic Validation: The Signature of Identity

Confirming the identity and purity of the starting material is the first step in any self-validating protocol. The following data provides the expected spectroscopic signature for this building block.

-

¹H NMR (DMSO-d₆):

-

~12.98 ppm (singlet, 1H): This broad singlet corresponds to the acidic N-H proton of the imidazole ring.[1]

-

~10.25 ppm (singlet, 1H): This signal is attributed to the carboxylic acid proton.[1]

-

~8.0-8.2 ppm (multiplet, 4H): These signals represent the aromatic protons of the benzoic acid ring.

-

~7.5-7.7 ppm (multiplet, 2H): These signals correspond to the protons on the imidazole ring.

-

-

¹³C NMR (DMSO-d₆):

-

FT-IR (KBr, cm⁻¹):

The Synthetic Workhorse: Key Transformations

The true value of this compound lies in its dual reactivity. The carboxylic acid and the imidazole ring can be addressed sequentially or in concert to build molecular complexity.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most common and vital reaction in medicinal chemistry. The carboxylic acid moiety of our building block is readily activated for coupling with a diverse range of primary and secondary amines.

Expertise in Action: Choosing Your Coupling Reagent

The choice of coupling reagent is not arbitrary; it is a strategic decision based on the amine's nucleophilicity, steric hindrance, and the need to suppress racemization if chiral centers are present.

| Coupling Reagent | Class | Key Advantages & Considerations |

| HATU | Uronium/Aminium Salt | High efficiency, fast reaction times, low racemization. Often the first choice for difficult couplings. |

| HBTU | Uronium/Aminium Salt | A cost-effective and reliable choice for routine couplings. Slightly lower efficiency than HATU for hindered systems. |

| EDC/HOBt | Carbodiimide/Additive | Water-soluble byproducts make for easy purification. HOBt is added to suppress racemization and increase efficiency. |

| PyBOP | Phosphonium Salt | Effective for sterically hindered amino acids, but byproducts can sometimes be difficult to remove. |

This table is a synthesis of comparative data found in the literature, highlighting the relative performance of these common reagents.[3]

Workflow for Amide Coupling

Figure 1: General workflow for amide coupling.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling a primary amine, using HATU as the activating agent.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).

-

Basification: Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 5 minutes at room temperature.

-

Activation and Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq) in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired amide.

Esterification: Modulating Solubility and Pro-drug Strategies

Esterification of the carboxylic acid provides a means to modulate the physicochemical properties of the final molecule, such as lipophilicity and solubility. It is also a common strategy for creating pro-drugs.

Protocol 2.2: Fischer Esterification

This classic method is effective for producing simple alkyl esters.

-

Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: Expanding the Aromatic Core

While the benzoic acid and imidazole moieties provide ample functionality, the aromatic rings themselves can be further elaborated. To achieve this, a halogenated derivative of the building block is required. A plausible synthetic route involves bromination of the imidazole ring, a common transformation for such heterocycles. The resulting bromo-imidazole derivative can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

Figure 2: Conceptual workflow for a Suzuki-Miyaura reaction.

Protocol 2.3: Palladium-Catalyzed Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from established methods for the coupling of haloimidazoles and serves as a starting point for optimization.[4]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the bromo-derivative of 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Application in Advanced Synthesis

The true measure of a building block's utility is its successful incorporation into molecules of significant scientific or commercial interest.

Case Study: Synthesis of PARP Inhibitor Analogs

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anti-cancer agents. Many of these inhibitors feature a complex heterocyclic core. While a direct synthesis of a marketed drug like Olaparib from our specific building block is not the primary published route, its structural motifs are highly relevant. A plausible synthetic strategy can be devised to create novel analogs for investigation. For instance, the benzimidazole carboxamide scaffold, a key feature in many PARP inhibitors, can be constructed from a derivative of our building block.[5]

A synthetic route could involve the amide coupling of 4-(1H-Imidazol-2-yl)benzoic acid with a suitably functionalized aniline, followed by further synthetic manipulations to yield a PARP inhibitor analog. This approach allows for rapid diversification and the exploration of structure-activity relationships.

Case Study: Ligands for Metal-Organic Frameworks (MOFs)

The combination of a carboxylic acid and a nitrogen-containing heterocycle makes 4-(1H-Imidazol-2-yl)benzoic acid an excellent candidate for a ligand in the construction of Metal-Organic Frameworks (MOFs).[6][7][8] The carboxylate group can coordinate to metal centers, while the imidazole nitrogen atoms can act as additional coordination sites, leading to the formation of robust, porous, three-dimensional structures.

Protocol 3.2: Solvothermal Synthesis of an Imidazole-Based MOF

This protocol is a general procedure for the synthesis of MOFs using imidazole-carboxylate ligands.

-

Preparation: In a glass vial, combine 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq) and a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 1.0 eq).

-

Solvent: Add a high-boiling point polar aprotic solvent such as DMF or N,N-diethylformamide (DEF).

-

Reaction: Seal the vial and heat it in an oven at a temperature between 80-120 °C for 24-72 hours.

-

Isolation: After cooling slowly to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh solvent.

-

Activation: The crystals can be activated by solvent exchange and/or gentle heating under vacuum to remove residual solvent from the pores. The resulting material can then be characterized by techniques such as X-ray diffraction and gas adsorption analysis.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Identification: this compound is an irritant. It may cause respiratory irritation and serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecules. Its dual functionality, coupled with the well-understood and reliable chemistry of its constituent parts, provides a robust platform for innovation in drug discovery, materials science, and beyond. By understanding the principles and protocols outlined in this guide, the practicing scientist is well-equipped to unlock the full potential of this versatile building block.

References

- 1. This compound | 210962-27-9 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for the In Vitro Evaluation of Novel Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic characteristics, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets. This versatility has led to the development of numerous drugs containing the imidazole core, with applications spanning antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory therapies.[2][3][4]

The journey from a newly synthesized imidazole derivative to a potential clinical candidate is a rigorous process of biological evaluation. This guide provides a comprehensive framework for the in vitro assessment of these novel compounds. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, enabling researchers to design robust, self-validating studies that generate reliable and interpretable data. We will explore the foundational assays required for an initial compound profile and delve into more specific evaluations based on the intended therapeutic application.

Part 1: The Foundational Pillar – In Vitro Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is imperative to determine a compound's inherent toxicity to living cells. Cytotoxicity screening is the bedrock of preclinical evaluation, providing a therapeutic window and identifying compounds that are too broadly toxic for further development.[5] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a critical metric of a compound's potency.[6][7]

The MTT Assay: A Reliable Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle is elegant in its simplicity: metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[8]

-

Cell Line Selection: The choice of cell line is paramount. For general toxicity, a non-cancerous cell line like human embryonic kidney cells (HEK293) is often used. For anticancer screening, a panel of cancer cell lines relevant to the intended target (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is essential to assess both potency and selectivity.

-

Seeding Density: Cells must be in the exponential growth phase during the assay to ensure that the results reflect the compound's effect on proliferation, not merely cell survival.[8] Seeding density must be optimized for each cell line to prevent confluence, which can inhibit growth and skew results.

-

Exposure Time: Standard incubation times are 24, 48, or 72 hours.[6][7] Shorter times may reveal acute toxicity, while longer exposures can uncover cytostatic effects or mechanisms that require more time to manifest.

-

Controls: Including a vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the compound does not have its own toxic effects. A positive control, a known cytotoxic drug like Doxorubicin, validates that the assay system is responsive.[6]

Caption: General workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation: Prepare a stock solution of the novel imidazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium. Ensure the final solvent concentration in the wells is non-toxic (typically <0.5%).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and no-treatment control wells.[7]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Evaluating Target-Specific Biological Activities

Once a cytotoxicity profile is established, the investigation can proceed to assays that evaluate the specific biological activities for which the imidazole derivatives were designed.

A. Anticancer Activity Evaluation

Many imidazole derivatives exert anticancer effects by inducing programmed cell death (apoptosis) or by halting the cell cycle.[11][12]

A key mechanism for anticancer agents is the induction of apoptosis. This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Caption: Workflow for assessing apoptosis via flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the imidazole derivative at its IC₅₀ concentration for a determined time (e.g., 24 or 48 hours).

-

Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6]

-

Incubation: Incubate the mixture in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[6]

B. Antifungal and Antimicrobial Activity

Imidazole derivatives are renowned for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14-α-demethylase.[13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15] Its disruption leads to increased membrane permeability and cell death.[14]

The standard method to quantify antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[16]

-

Microorganism Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans) or bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the imidazole derivative in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

C. Enzyme Inhibition Assays

Given that many imidazole derivatives function by inhibiting specific enzymes (e.g., kinases, cytochrome P450s, histone deacetylases), direct enzyme inhibition assays are fundamental for target-based drug discovery.[12][18][19] These biochemical assays measure the effect of a compound on the activity of a purified enzyme.[20][21]

An enzyme inhibition assay typically involves combining the purified target enzyme, its substrate, any necessary co-factors, and the test compound (the potential inhibitor) in a buffered solution. The rate of product formation is measured and compared to a control reaction without the inhibitor. The data is used to calculate an IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[20]

-

Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compound in an appropriate assay buffer.

-

Reaction Mixture: In a microplate, combine the enzyme and various concentrations of the imidazole derivative. Allow a short pre-incubation period for the compound to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the plate at a controlled temperature for a specific period, ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

D. Anti-inflammatory and Antioxidant Potential

Imidazole derivatives have also shown promise as anti-inflammatory and antioxidant agents.[3][22] Simple, robust in vitro assays can provide an initial screen for these activities.

-

Anti-inflammatory Activity (Nitric Oxide Inhibition): A common method is to use lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23][24] In response to LPS, these cells produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of a compound is measured by its ability to inhibit NO production, which can be quantified in the cell supernatant using the Griess reagent.[24]

-

Antioxidant Activity (DPPH Assay): The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate antioxidant potential.[25][26] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, causing the color to fade. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.[26][27]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy and safety of novel compounds. Quantitative data should be summarized in structured tables.

Table 1: Hypothetical In Vitro Profile of Novel Imidazole Derivatives

| Compound ID | Cytotoxicity IC₅₀ (µM) (HEK293 cells) | Anticancer IC₅₀ (µM) (MCF-7 cells) | Antifungal MIC (µg/mL) (C. albicans) | Kinase Inhibition IC₅₀ (µM) (Target Kinase X) |

| IM-001 | > 100 | 5.2 ± 0.6 | > 64 | 0.8 ± 0.1 |

| IM-002 | 85.4 ± 7.1 | 45.1 ± 3.9 | 4 | 78.3 ± 5.5 |

| IM-003 | 12.1 ± 1.5 | 8.9 ± 0.9 | 32 | 6.4 ± 0.7 |

| Doxorubicin | 1.5 ± 0.2 | 0.9 ± 0.1 | N/A | N/A |

| Fluconazole | N/A | N/A | 8 | N/A |

Data are presented as mean ± standard deviation from three independent experiments. N/A: Not Applicable.

Interpretation Insights:

-

IM-001 shows promising selectivity. It is potent against the target kinase and cancer cells but has low toxicity against normal cells, making it a strong candidate for further development as an anticancer agent.

-

IM-002 demonstrates good antifungal activity, superior to the standard drug Fluconazole, with moderate cytotoxicity, suggesting it could be a candidate for antifungal drug development.

-

IM-003 is highly cytotoxic to both normal and cancer cells, indicating a lack of selectivity and a high potential for in vivo toxicity. It would likely be deprioritized.[28]

Conclusion

The in vitro evaluation of novel imidazole derivatives is a multi-faceted process that requires a logical, stepwise approach. It begins with a foundational assessment of cytotoxicity to establish a compound's safety profile and progresses to a suite of specific assays tailored to its intended therapeutic application. By understanding the principles behind each assay and carefully designing experimental protocols with appropriate controls, researchers can confidently identify promising lead compounds for the next stages of drug discovery. This integrated approach, blending broad toxicity screening with specific mechanistic studies, is essential for efficiently and effectively translating the chemical promise of the imidazole scaffold into tangible therapeutic solutions.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. kosheeka.com [kosheeka.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. nano-ntp.com [nano-ntp.com]

- 14. biolmolchem.com [biolmolchem.com]

- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]